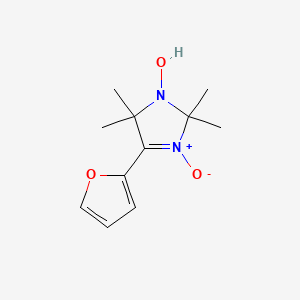![molecular formula C18H15ClFN B15030945 (3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15030945.png)
(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core with a 2-chlorophenyl and an 8-fluoro substituent, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various methods, including classical and modern synthetic approaches. Some common methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds in the presence of acid catalysts.
Transition Metal-Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the quinoline core.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost, yield, and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways. Some key mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Antioxidant Activity: The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad biological activity.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and uses.
Uniqueness
4-(2-CHLOROPHENYL)-8-FLUORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substituents (2-chlorophenyl and 8-fluoro) and the cyclopenta[c]quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C18H15ClFN |
|---|---|
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H15ClFN/c19-16-7-2-1-4-14(16)18-13-6-3-5-12(13)15-10-11(20)8-9-17(15)21-18/h1-5,7-10,12-13,18,21H,6H2/t12-,13+,18-/m1/s1 |
InChI-Schlüssel |
QVDQZGUDCMASFY-FHSNZYRGSA-N |
Isomerische SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)F)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[3-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(2-methyl-1H-indole)](/img/structure/B15030866.png)
![(6Z)-6-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15030871.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-1-benzyl-3-(1,1-bis-trifluoromethyl-propyl)-urea](/img/structure/B15030874.png)
![ethyl 2-{(4E)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15030876.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B15030886.png)

![5-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B15030898.png)
![1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15030903.png)
![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B15030923.png)
![(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030924.png)
![methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030930.png)

![(4Z)-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15030941.png)
![4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B15030955.png)
